molecular formula C19H22N6O4S B2867725 N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide CAS No. 1170655-09-0

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide

Katalognummer B2867725
CAS-Nummer: 1170655-09-0
Molekulargewicht: 430.48
InChI-Schlüssel: MWTQWMQUCRPTTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H22N6O4S and its molecular weight is 430.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Subheading: Synthesis and Enzyme Inhibition Properties

A study by Khalid et al. (2016) delves into the synthesis of a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides. These compounds were evaluated for their inhibition properties against butyrylcholinesterase (BChE) enzyme, showing potential for therapeutic applications. Molecular docking studies provided insights into the binding affinity and ligand orientation in human BChE protein, identifying key amino acid residues involved in ligands’ stabilization (Khalid et al., 2016).

Subheading: Antimicrobial Properties of Oxadiazole Derivatives

Another study by Khalid et al. (2016) focused on the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide. The synthesized compounds were tested against Gram-negative and Gram-positive bacteria, demonstrating moderate to significant antimicrobial activity (Khalid et al., 2016).

Subheading: Anticancer Properties and Molecular Interaction Studies

Kumar et al. (2016) explored the synthesis and evaluation of anticancer properties of novel carboxamides, sulfonamides, ureas, and thioureas derived from oxadiazol. These compounds were tested against the HeLa cell line, with some derivatives showing promising anticancer activity (Kumar et al., 2016).

In a different approach, Shim et al. (2002) studied the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor. This research provides valuable insights into the conformational analyses, pharmacophore models, and 3D-QSAR models, enhancing the understanding of ligand-receptor interactions (Shim et al., 2002).

Subheading: Novel Applications in Heterocyclic Synthesis

Fadda et al. (2012) presented research on the utility of enaminonitriles in heterocyclic synthesis, including the synthesis of new pyrazole, pyridine, and pyrimidine derivatives. This research contributes to the development of novel compounds with potential applications in various fields (Fadda et al., 2012).

Subheading: Synthesis and Antimicrobial Evaluation of Novel Derivatives

Othman (2013) explored the synthesis and antimicrobial evaluation of new pyridine-thiones, nicotinamides, and other derivatives, incorporating antipyrine moiety. The study highlights the antimicrobial potential of these novel compounds (Othman, 2013).

Subheading: Metal Complexes of Heterocyclic Sulfonamide

Büyükkıdan et al. (2013) synthesized novel metal complexes of a heterocyclic sulfonamide with strong carbonic anhydrase inhibitory properties. This study provides insights into the potential of these complexes in medicinal chemistry (Büyükkıdan et al., 2013).

Subheading: Development of New Drug Candidates for Alzheimer’s Disease

Rehman et al. (2018) focused on synthesizing new N-substituted derivatives targeting Alzheimer’s disease treatment. This research contributes significantly to the search for new therapeutic agents for this neurodegenerative condition (Rehman et al., 2018).

Eigenschaften

IUPAC Name

1-(benzenesulfonyl)-N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4S/c1-13-11-16(24(2)23-13)18-21-22-19(29-18)20-17(26)14-7-6-10-25(12-14)30(27,28)15-8-4-3-5-9-15/h3-5,8-9,11,14H,6-7,10,12H2,1-2H3,(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTQWMQUCRPTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.